molecular formula C9H6BrO3S- B1231336 (4-Bromophenylsulfanyl)pyruvate

(4-Bromophenylsulfanyl)pyruvate

Cat. No.: B1231336
M. Wt: 274.11 g/mol
InChI Key: QJDFZNIKGFGPCR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromophenylsulfanyl)pyruvate is a 2-oxo monocarboxylic acid anion that is the conjugate base of (4-bromophenylsulfanyl)pyruvic acid, arising from deprotonation of the carboxy group. It derives from a pyruvate and a bromobenzene. It is a conjugate base of a (4-bromophenylsulfanyl)pyruvic acid.

Scientific Research Applications

1. Cardioprotection and Myocardial Energy

  • Metabolic Cardioprotection: Pyruvate, a key metabolic fuel and antioxidant, demonstrates various cardioprotective actions, including enhancing cardiac performance and myocardial energy state. It is effective against ischemia-reperfusion injury and oxidative stress in the myocardium (Mallet et al., 2005).

2. Microbial Production for Various Applications

  • Microbial Production of Pyruvate: Pyruvate, produced through microbial processes, has significant uses in food, cosmetics, pharmaceuticals, and agriculture. Research focuses on strain and process development for efficient pyruvate production, combining metabolic engineering and classical approaches (Maleki & Eiteman, 2017).

3. Role in Photosynthesis

  • Light-Dark Modulation in Leaves: Pyruvate plays a pivotal role in photosynthesis, particularly in the C4 pathway, through pyruvate, Pi dikinase. This enzyme's activity is modulated by light intensity changes in leaves, influencing photosynthetic efficiency (Burnell & Hatch, 1985).

4. Cancer Therapy Potential

  • Anticancer Effects of Pyruvate Analogs: Pyruvate analogs like 3-bromopyruvate have demonstrated potential in cancer therapy by targeting cancer cell energy requirements and depleting ATP, resulting in tumor cell death (Ganapathy-Kanniappan et al., 2010).

5. Diagnostic Imaging in Prostate Cancer

  • Metabolic Imaging with Pyruvate: Hyperpolarized [1-13C]Pyruvate has been used in metabolic imaging to visualize prostate tumors, aiding in the diagnosis and monitoring of prostate cancer (Nelson et al., 2013).

6. Enzymatic Mechanisms and Radical Catalysis

  • Pyruvate Formate-Lyase Activation: Studies on pyruvate formate-lyase activating enzyme reveal insights into radical catalysis involving iron-sulfur clusters and S-adenosylmethionine. This contributes to understanding the radical generation mechanism in enzymes (Walsby et al., 2002).

7. Herbicidal Effects on C4 Plants

  • Herbicidal Activity through Pyruvate Inhibition: Bromoacetic acid, which inhibits pyruvate orthophosphate dikinase, effectively acts as a herbicide on C4 plants like maize, indicating pyruvate's role in plant metabolism and potential for agricultural applications (Constantin et al., 2021).

Properties

Molecular Formula

C9H6BrO3S-

Molecular Weight

274.11 g/mol

IUPAC Name

3-(4-bromophenyl)sulfanyl-2-oxopropanoate

InChI

InChI=1S/C9H7BrO3S/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4H,5H2,(H,12,13)/p-1

InChI Key

QJDFZNIKGFGPCR-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1SCC(=O)C(=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1SCC(=O)C(=O)[O-])Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenylsulfanyl)pyruvate
Reactant of Route 2
Reactant of Route 2
(4-Bromophenylsulfanyl)pyruvate
Reactant of Route 3
Reactant of Route 3
(4-Bromophenylsulfanyl)pyruvate
Reactant of Route 4
Reactant of Route 4
(4-Bromophenylsulfanyl)pyruvate
Reactant of Route 5
Reactant of Route 5
(4-Bromophenylsulfanyl)pyruvate
Reactant of Route 6
(4-Bromophenylsulfanyl)pyruvate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.